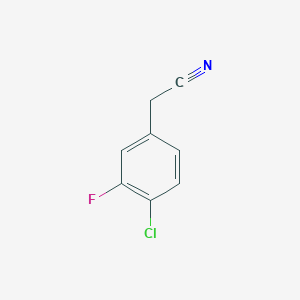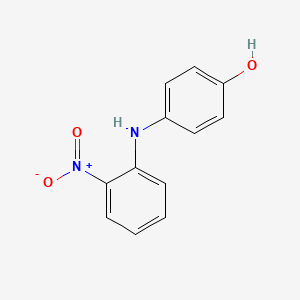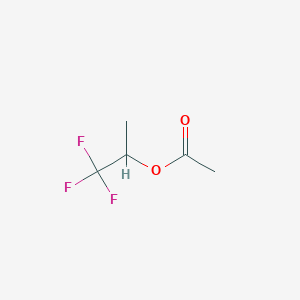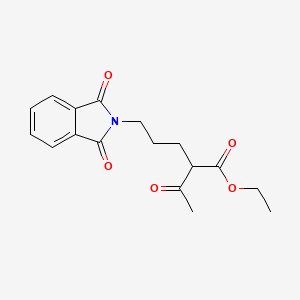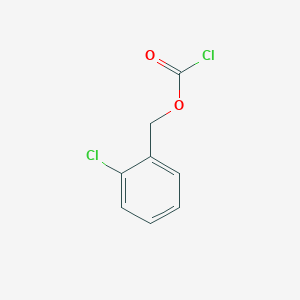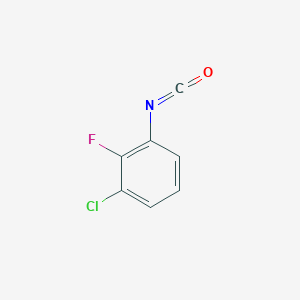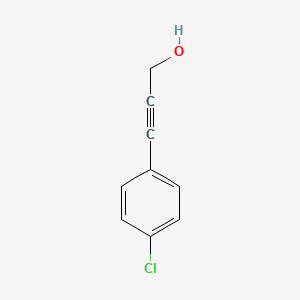
铝镍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum, compound with nickel (1:1), also known as nickel aluminide, is an intermetallic compound with the chemical formula AlNi. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant catalytic activity. It is widely used in various industrial applications, particularly in the fields of catalysis and materials science .
科学研究应用
Aluminum, compound with nickel (1:1), has a wide range of scientific research applications:
Electrochemical Systems: It is employed in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
Magnetic Materials: Its unique magnetic properties make it suitable for use in magnetic storage devices and sensors.
Materials Science: It is used in the production of high-temperature structural materials and coatings due to its thermal stability and corrosion resistance.
作用机制
Target of Action
Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily targeted towards high-temperature applications . This compound has been developed with the goal of targeting applications that require superior thermomechanical properties, including high stability, low expansion, fracture tolerance, and a valuable combination of strength and ductility .
Mode of Action
The interaction of Aluminium-nickel with its targets involves a unique process. For instance, in the fabrication of Aluminum nanowires (NWs), a mechanism of Nickel (Ni)-catalyzed reduction of Al2O3 has been proposed . This Ni-catalyzed reduction successfully suppresses the formation of defects such as gaps and oxide scale, thereby improving the physical bonding of the interface .
Biochemical Pathways
For instance, heavy metals like Nickel can alter protein function and enzyme activity, disrupt native proteins’ functions by binding to free thiols or other functional groups, and catalyze the oxidation of amino acid side chains .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .
Result of Action
The molecular and cellular effects of Aluminium-nickel action are primarily observed in its interaction with other materials and its role in enhancing the mechanical properties of alloys. For example, the application of a Nickel coating on Aluminum substrates followed by heat treatment has been shown to improve the mechanical properties of Aluminum alloys .
生化分析
Biochemical Properties
The biochemical properties of Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . Aluminum, on the other hand, has been associated with starch, sucrose, and other carbohydrate metabolic pathways .
Cellular Effects
The cellular effects of Aluminum, compound with nickel (1:1) are not well-studied. Studies on similar compounds suggest that nickel additions can influence the microstructure and ultimate tensile strength of alloys .
Molecular Mechanism
Temporal Effects in Laboratory Settings
The temporal effects of Aluminum, compound with nickel (1:1) in laboratory settings are not well-documented. Studies on similar compounds suggest that the effects of nickel additions on the microstructure and ultimate tensile strength of alloys can be observed over time .
Dosage Effects in Animal Models
The dosage effects of Aluminum, compound with nickel (1:1) in animal models have not been studied extensively
Metabolic Pathways
The metabolic pathways involving Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are known to be involved in various metabolic pathways in organisms .
Transport and Distribution
Subcellular Localization
The subcellular localization of Aluminum, compound with nickel (1:1) is not well-documented. Studies on similar compounds suggest that nickel ions can be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of aluminum, compound with nickel (1:1), typically involves high-temperature synthesis methods. One common method is the direct reaction of aluminum and nickel powders at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:
Al+Ni→AlNi
Industrial Production Methods
In industrial settings, the production of aluminum, compound with nickel (1:1), often involves the use of advanced techniques such as mechanical alloying, where aluminum and nickel powders are mixed and subjected to high-energy ball milling. This process results in the formation of a fine, homogeneous mixture of the two metals, which is then heat-treated to form the intermetallic compound .
化学反应分析
Types of Reactions
Aluminum, compound with nickel (1:1), undergoes various chemical reactions, including:
Oxidation: When exposed to air at high temperatures, it forms a protective oxide layer.
Reduction: It can be reduced by hydrogen at elevated temperatures to produce pure nickel and aluminum.
Substitution: It can participate in substitution reactions with other metals to form different intermetallic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum, compound with nickel (1:1), include hydrogen for reduction reactions and oxygen for oxidation reactions. These reactions typically occur at high temperatures, often exceeding 500°C .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aluminum, compound with nickel (1:1), results in the formation of aluminum oxide and nickel oxide .
相似化合物的比较
Similar Compounds
Nickel aluminide (NiAl): Similar to aluminum, compound with nickel (1:1), but with a different stoichiometry.
Aluminum, compound with nickel (31): Another intermetallic compound with a different ratio of aluminum to nickel.
Nickel aluminum bronze: An alloy containing nickel, aluminum, and copper.
Uniqueness
Aluminum, compound with nickel (1:1), is unique due to its specific stoichiometry, which provides a balance of properties such as thermal stability, corrosion resistance, and catalytic activity. This makes it particularly suitable for applications requiring high performance under extreme conditions .
属性
CAS 编号 |
12003-78-0 |
|---|---|
分子式 |
AlH3Ni |
分子量 |
88.699 g/mol |
IUPAC 名称 |
alumane;nickel |
InChI |
InChI=1S/Al.Ni.3H |
InChI 键 |
YYCNOHYMCOXPPJ-UHFFFAOYSA-N |
SMILES |
[Al].[Ni] |
规范 SMILES |
[AlH3].[Ni] |
Key on ui other cas no. |
12003-78-0 12704-83-5 |
物理描述 |
DryPowde |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


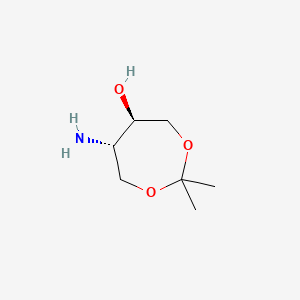
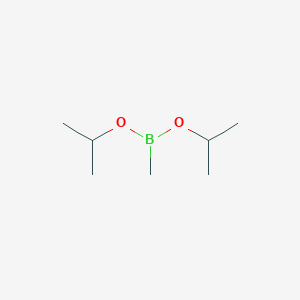



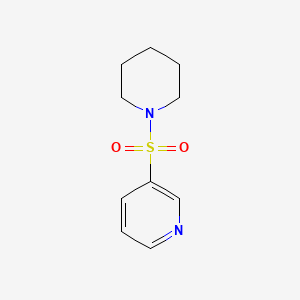
![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)
